Hydrocinnamic acid-2,3-13C2

説明

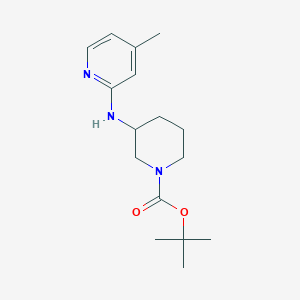

Hydrocinnamic acid-2,3-13C2, also known as 3-Phenylpropionic acid-2,3-13C2, is a labeled analogue of Hydrocinnamic acid . It belongs to the class of organic compounds known as phenylpropanoic acids . It has a wide variety of uses including in cosmetics, food additives, and pharmaceuticals .

Molecular Structure Analysis

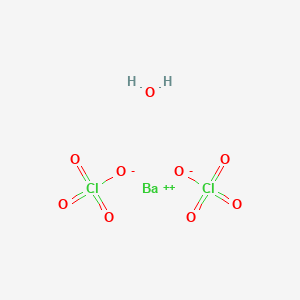

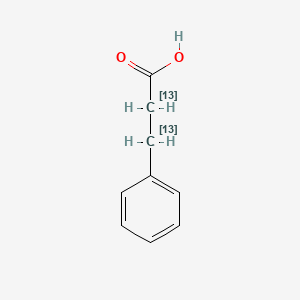

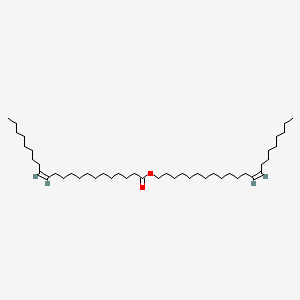

The linear formula of Hydrocinnamic acid-2,3-13C2 is C6H513CH213CH2CO2H . The molecular weight is 152.16 . The SMILES string is OC(=O)[13CH2][13CH2]c1ccccc1 .Physical And Chemical Properties Analysis

Hydrocinnamic acid-2,3-13C2 is a solid at room temperature . It has a melting point of 47-49°C (lit.) and a boiling point of 280°C (lit.) . The density is 1.085 g/mL at 25°C .Relevant Papers I found a paper that discusses the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, which could be relevant to the study of Hydrocinnamic acid-2,3-13C2 . Another paper discusses the hydrogenation of cinnamic acid to hydrocinnamic acid .

科学的研究の応用

Biosynthesis and Natural Sources Hydroxycinnamic acids, derivatives of cinnamic acid, are widely distributed in plants. They are abundant in foods like fruits, vegetables, tea, cocoa, and wine. These acids play a significant role in human health, particularly in reducing the risk of cardiovascular diseases (El‐Seedi et al., 2012).

Pharmacokinetic Properties and Biological Activities Hydroxycinnamic acid derivatives, including hydrocinnamic acid, have demonstrated potential therapeutic benefits in experimental diabetes and hyperlipidemia. They exhibit antioxidant and anti-inflammatory properties, which may contribute to their effectiveness in treating obesity-related health complications (Alam et al., 2016).

Synthesis Strategies Various methods for synthesizing hydrocinnamic acids, focusing on the construction of the side chain with a carboxy moiety around the aromatic ring, have been developed. These methods include reductive or oxidative reactions, rearrangements, catalytic reactions, and electrochemical conversion (Korneev, 2013).

Production by Clostridia The production of hydrocinnamic acid by various strains of Clostridia, particularly Clostridium sporogenes, has been documented. The process involves the metabolism of L-phenylalanine, indicating a biological pathway for hydrocinnamic acid production (Moss et al., 1970).

Analytical Methodologies Techniques for quantifying hydrocinnamic acid and its derivatives have been developed, crucial for understanding their prevalence and role in various biological systems and food products (Barberousse et al., 2008).

Cosmeceutical Applications Hydroxycinnamic acids and derivatives show significant potential in cosmeceutical applications due to their antioxidant, anti-inflammatory, and ultraviolet protective effects. These properties make them suitable as ingredients in anti-aging, anti-inflammatory, and skin protection products (Taofiq et al., 2017).

Antioxidant Properties and Structure-Activity Relationships The antioxidant properties of hydroxycinnamic acids are well-documented. Studies have focused on understanding the structure-activity relationships to create more potent antioxidant molecules (Razzaghi-Asl et al., 2013).

作用機序

特性

IUPAC Name |

3-phenyl(2,3-13C2)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-AKZCFXPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2][13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583895 | |

| Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocinnamic acid-2,3-13C2 | |

CAS RN |

286367-71-3 | |

| Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)